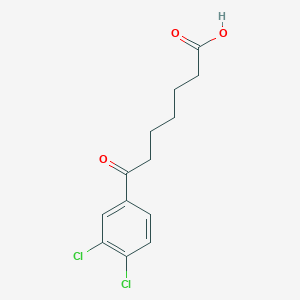
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 3,4-Dichlorophenylacetic acid . This parent compound is a white to light yellow crystalline powder . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
While specific synthesis methods for “7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid” are not available, similar compounds such as 3,4-Dichlorophenylacetic acid can be synthesized using various methods. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid and its derivatives have been explored for their potential in synthesizing new heterocyclic compounds with expected biological activities. For instance, Sayed et al. (2003) detailed the synthesis of various derivatives from the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds that exhibited antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Anticancer Research
Nurieva et al. (2015) synthesized derivatives incorporating adamantane fragments, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential applications in anticancer research (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Antibacterial Activity
The synthesis and characterization of new derivatives have also shown significant antibacterial potential. Liu et al. (2008) synthesized oxime ester derivatives that exhibited considerable activity against common bacterial strains, contributing to the field of antibacterial drug research (Liu, Song, Hailiang, & Zuo, 2008).
Molecular Docking and Pharmacological Importance
The structural, electronic, and optical studies, including molecular docking, of derivatives have provided insights into their biological activities. Vanasundari et al. (2018) presented comprehensive spectroscopic, structural, and docking studies, highlighting the pharmacological importance of butanoic acid derivatives, which could lead to new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antiviral Research
The exploration of sulfonamide derivatives has extended into antiviral research, with synthesized compounds displaying anti-tobacco mosaic virus activity, contributing to the development of new antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Eigenschaften
IUPAC Name |
7-(3,4-dichlorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFAYPUBIARCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620420 |
Source


|
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
CAS RN |
502651-26-5 |
Source


|
| Record name | 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

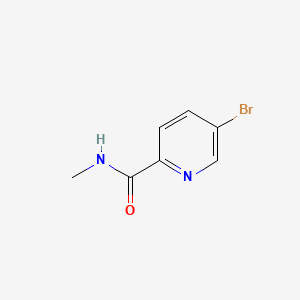
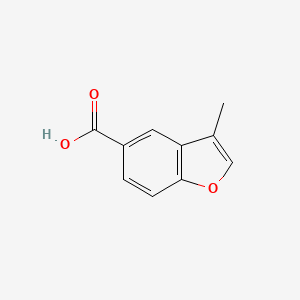
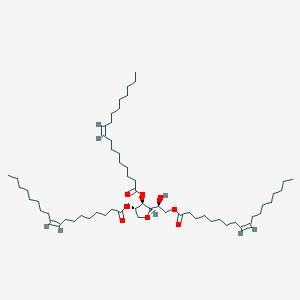
![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1370388.png)
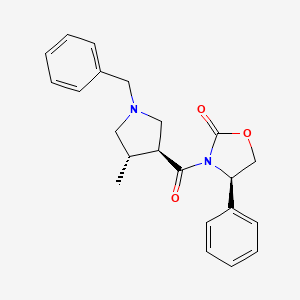
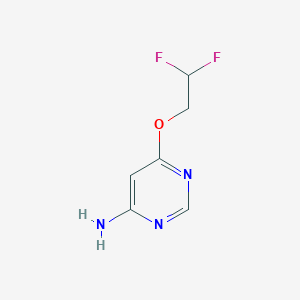
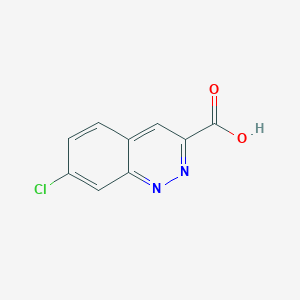
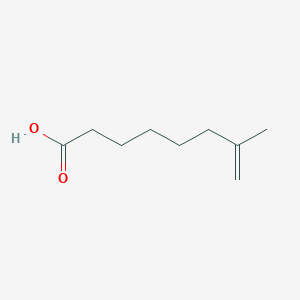
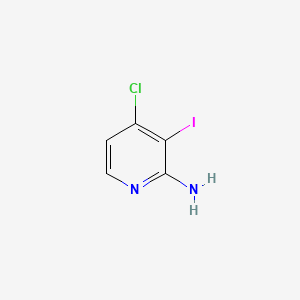
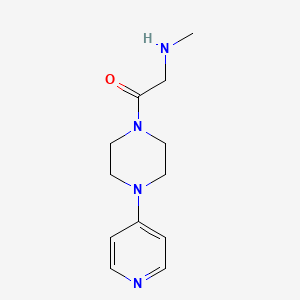
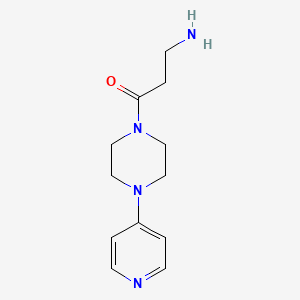

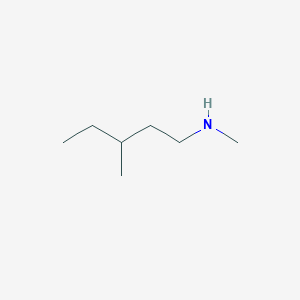
![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)